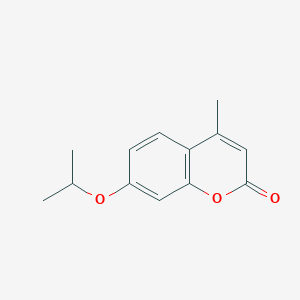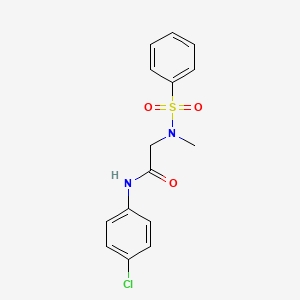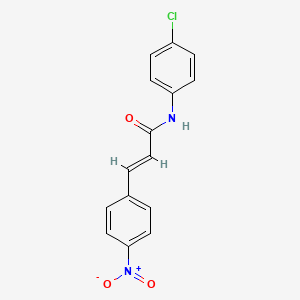![molecular formula C17H17N3O3 B5815561 N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DNP has been used as a fluorescent probe to study protein-ligand interactions, as well as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide as a fluorescent probe is based on its ability to bind to proteins and emit fluorescence when excited by light. The mechanism of action of this compound as a photosensitizer in photodynamic therapy is based on its ability to generate reactive oxygen species when activated by light. These reactive oxygen species can cause damage to cancer cells and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity and low immunogenicity in vitro and in vivo studies. This compound has also been shown to have good stability and solubility in organic solvents. However, this compound can cause skin and eye irritation if it comes into contact with the skin or eyes.
实验室实验的优点和局限性
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its high yield and purity, low toxicity and immunogenicity, and good stability and solubility in organic solvents. However, this compound has some limitations for lab experiments, including its potential for skin and eye irritation and its limited availability and high cost.
未来方向
There are several future directions for the use of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide in scientific research, including the development of new synthesis methods to improve yield and reduce cost, the use of this compound as a photosensitizer in combination with other cancer therapies, and the development of new applications for this compound as a fluorescent probe in drug discovery and protein engineering. Additionally, further studies are needed to investigate the potential toxic effects of this compound on human health and the environment.
合成方法
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Wittig reaction. The Knoevenagel condensation reaction involves the reaction of 4-dimethylaminobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as piperidine, followed by reaction with acryloyl chloride. The Wittig reaction involves the reaction of 4-dimethylaminobenzaldehyde with a phosphonium ylide, followed by reaction with acryloyl chloride. Both methods produce this compound with high yield and purity.
科学研究应用
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has been used in a variety of scientific research applications, including fluorescence spectroscopy, protein-ligand binding studies, and photodynamic therapy for cancer treatment. As a fluorescent probe, this compound can be used to study the binding affinity and specificity of proteins for ligands such as drugs and enzymes. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment, where it is activated by light to produce reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(2)15-10-8-14(9-11-15)18-17(21)12-7-13-5-3-4-6-16(13)20(22)23/h3-12H,1-2H3,(H,18,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWDZHMNLEMIJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)



![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)

